molecular formula C12H13F3O4 B12603563 3,4-Dimethoxy-5-(3,3,3-trifluoropropyl)benzoic acid CAS No. 647855-53-6

3,4-Dimethoxy-5-(3,3,3-trifluoropropyl)benzoic acid

Cat. No.: B12603563
CAS No.: 647855-53-6
M. Wt: 278.22 g/mol
InChI Key: KJTQFAUSBIPTHK-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-(3,3,3-trifluoropropyl)benzoic acid is an organic compound with the molecular formula C12H13F3O4 It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and a trifluoropropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-5-(3,3,3-trifluoropropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoropropyl group can be reduced to a propyl group under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

3,4-Dimethoxy-5-(3,3,3-trifluoropropyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-5-(3,3,3-trifluoropropyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzoic acid: Lacks the trifluoropropyl group, resulting in different chemical and biological properties.

    3,5-Dimethoxybenzoic acid: Similar structure but with methoxy groups in different positions, leading to variations in reactivity and applications.

    3,4-Dihydroxybenzoic acid:

Uniqueness

3,4-Dimethoxy-5-(3,3,3-trifluoropropyl)benzoic acid is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

647855-53-6

Molecular Formula

C12H13F3O4

Molecular Weight

278.22 g/mol

IUPAC Name

3,4-dimethoxy-5-(3,3,3-trifluoropropyl)benzoic acid

InChI

InChI=1S/C12H13F3O4/c1-18-9-6-8(11(16)17)5-7(10(9)19-2)3-4-12(13,14)15/h5-6H,3-4H2,1-2H3,(H,16,17)

InChI Key

KJTQFAUSBIPTHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)CCC(F)(F)F)C(=O)O

Origin of Product

United States

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